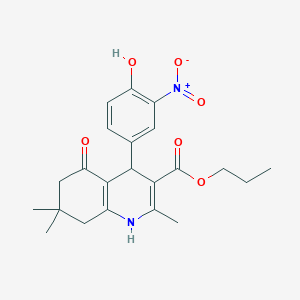![molecular formula C19H17F3N4 B5234352 N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine involves the inhibition of various enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. It has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. It is also stable under various conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly toxic and can cause adverse effects in humans and animals. Therefore, it should be handled with care and used only in well-equipped laboratories.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the molecular mechanisms underlying the biological activities of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of diseases should be explored. Finally, the development of new synthesis methods for this compound should be investigated to improve its availability and reduce its cost.
Conclusion:
In conclusion, N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound exhibits various biological activities and has several advantages and limitations for lab experiments. The study of this compound has several future directions, including the development of new drugs, the investigation of its molecular mechanisms, and the exploration of its use in combination with other drugs.
Synthesemethoden
The synthesis of N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine involves the reaction of 2-methylphenyl isocyanate, 3-(trifluoromethyl)benzylamine, and N-methylcyanoguanidine in the presence of a catalyst. This reaction results in the formation of N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c1-13-6-3-4-9-16(13)17-11-23-25-18(24-17)26(2)12-14-7-5-8-15(10-14)19(20,21)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHKKAKVXXBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N(C)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)


![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)